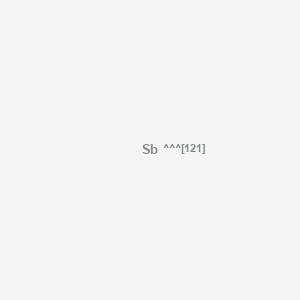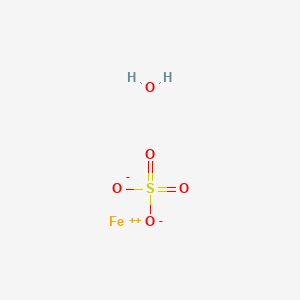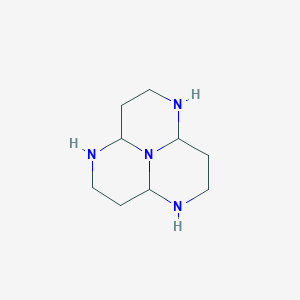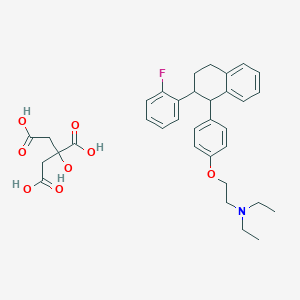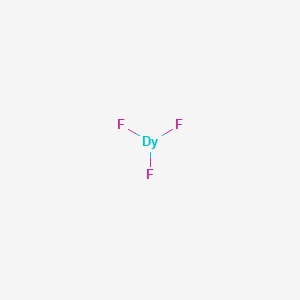![molecular formula C7H10Cl2 B078286 (1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane CAS No. 14627-75-9](/img/structure/B78286.png)
(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane, also known as (+)-trans-ACBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of (+)-trans-ACBD is not fully understood, but it is believed to act on the GABAergic system in the brain, which plays a crucial role in regulating neuronal activity. Specifically, (+)-trans-ACBD has been shown to enhance the activity of GABA receptors, which can lead to increased inhibition of neuronal activity and a reduction in seizure activity.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on the GABAergic system, (+)-trans-ACBD has been shown to have other biochemical and physiological effects. It has been shown to modulate the release of glutamate, another neurotransmitter involved in neuronal activity, and to have antioxidant properties. Additionally, (+)-trans-ACBD has been shown to increase mitochondrial function and reduce oxidative stress, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (+)-trans-ACBD in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, (+)-trans-ACBD is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using (+)-trans-ACBD is its high cost compared to other compounds that may have similar effects. Additionally, (+)-trans-ACBD may have limited solubility in certain solvents, which can make it difficult to work with in some experimental setups.
Direcciones Futuras
There are several potential future directions for research involving (+)-trans-ACBD. One area of interest is its potential use in the treatment of neurological disorders, particularly epilepsy and Parkinson's disease. Additionally, (+)-trans-ACBD may have applications in the field of organic synthesis, particularly as a chiral auxiliary. Further research is also needed to fully understand the mechanism of action of (+)-trans-ACBD and its effects on neuronal activity and mitochondrial function. Finally, there may be potential applications for (+)-trans-ACBD in other fields, such as materials science or catalysis.
Métodos De Síntesis
(+)-trans-ACBD can be synthesized through a multi-step process involving the reaction of cyclohexene with chlorine gas to form 1,2-dichlorocyclohexane, followed by a Diels-Alder reaction with maleic anhydride to produce cis-5-norbornene-endo-2,3-dicarboxylic anhydride. The anhydride can then be converted to (+)-trans-ACBD through a series of steps involving reduction, hydrolysis, and decarboxylation.
Aplicaciones Científicas De Investigación
(+)-trans-ACBD has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and Parkinson's disease. It has been shown to have anticonvulsant and neuroprotective properties, as well as the ability to increase dopamine release in the brain. Additionally, (+)-trans-ACBD has been investigated for its potential use as a chiral auxiliary in organic synthesis reactions.
Propiedades
Número CAS |
14627-75-9 |
|---|---|
Nombre del producto |
(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane |
Fórmula molecular |
C7H10Cl2 |
Peso molecular |
165.06 g/mol |
Nombre IUPAC |
(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3H2/t4-,5+,6+,7- |
Clave InChI |
FRNCOQMOHQNWML-RNGGSSJXSA-N |
SMILES isomérico |
C1C[C@H]2C[C@@H]1[C@@H]([C@@H]2Cl)Cl |
SMILES |
C1CC2CC1C(C2Cl)Cl |
SMILES canónico |
C1CC2CC1C(C2Cl)Cl |
Sinónimos |
Bicyclo[2.2.1]heptane, 2,3-dichloro-, (1R,2S,3R,4S)-rel- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



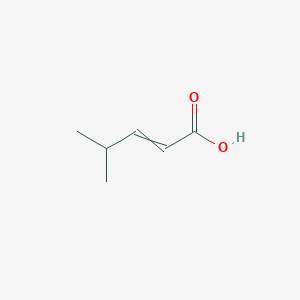
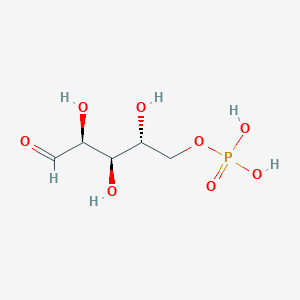
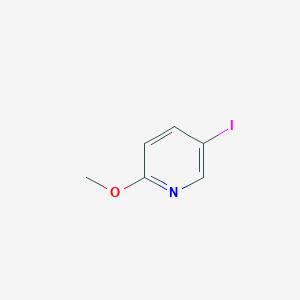



![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)
